molecular formula C23H29ClFN3O2S B2464223 4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216625-05-6

4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2464223
CAS RN: 1216625-05-6
M. Wt: 466.01
InChI Key: MPHJAGYUWBJNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClFN3O2S and its molecular weight is 466.01. The purity is usually 95%.
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Scientific Research Applications

Polyamide Synthesis

Benzothiazole derivatives have been explored for their utility in creating new polyamides with desirable physical and thermal properties. For instance, polyamides synthesized from dicarboxylic acids and various aromatic diamines exhibit noncrystalline structures, high solubility in polar solvents, and high thermal stability, making them suitable for applications requiring transparent, flexible, and tough films (Hsiao et al., 2000).

Fluorogenic Reagents for Thiols

Compounds within the benzothiazole family have been synthesized for use as fluorogenic reagents for the selective detection of thiols, demonstrating high reactivity and specificity. This indicates their potential application in analytical chemistry for detecting thiols in various biological and environmental samples (Toyo’oka et al., 1989).

Corrosion Inhibition

Benzothiazole derivatives have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their high inhibition efficiency suggests their use in protecting metal surfaces in industrial applications, where they can be adsorbed onto surfaces to prevent corrosion (Hu et al., 2016).

Antimicrobial and Antitumor Activities

Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds exhibit significant biological activity, suggesting their potential application in the development of new therapeutic agents for treating various bacterial infections and cancers (Jagtap et al., 2010).

properties

IUPAC Name

4-butoxy-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2S.ClH/c1-4-5-15-29-19-10-7-17(8-11-19)22(28)27(14-6-13-26(2)3)23-25-20-12-9-18(24)16-21(20)30-23;/h7-12,16H,4-6,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHJAGYUWBJNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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